Stereochemical Purity: Enantiomeric Excess Quantification of (S)-Piperidine-3-Carbonitrile Versus Racemic Comparator
(S)-Piperidine-3-carbonitrile is commercially supplied with an enantiomeric excess (ee) of ≥97% when prepared via asymmetric hydrogenation of 3-cyanopyridine using a chiral catalyst, whereas racemic 3-cyanopiperidine contains a 1:1 mixture of (S)- and (R)-enantiomers (ee = 0%) . In contrast, the (R)-enantiomer is also available at comparable enantiopurity (≥97% ee), but the absolute configuration is inverted, resulting in opposite optical rotation and distinct biological recognition [1].
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | ≥97% ee (S)-configuration |
| Comparator Or Baseline | Racemic 3-cyanopiperidine: ee = 0% (1:1 mixture); (R)-enantiomer: ≥97% ee (R)-configuration |
| Quantified Difference | ≥97 percentage point difference versus racemic; inverted absolute configuration versus (R)-enantiomer |
| Conditions | Commercial specification for (S)-piperidine-3-carbonitrile (CAS 915277-26-8) and (R)-piperidine-3-carbonitrile (CAS 1159736-73-8) |
Why This Matters
A 97% ee differential directly impacts the proportion of pharmacologically active stereoisomer in any downstream drug candidate, affecting both potency reproducibility and regulatory compliance in chiral drug development.
- [1] Global Pharma Bio. (R)-Piperidine-3-carbonitrile. Product Technical Datasheet. CAS 1159736-73-8. Accessed 2026. View Source
